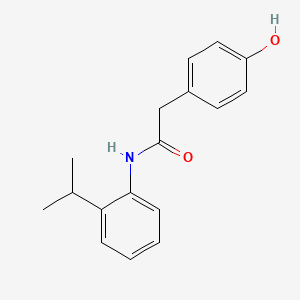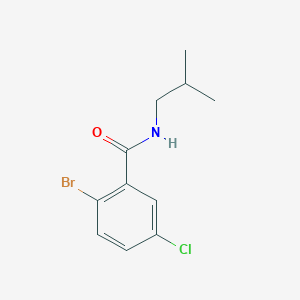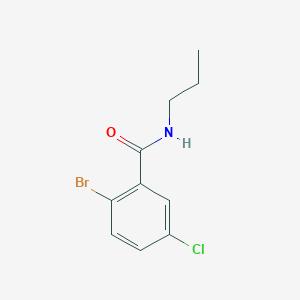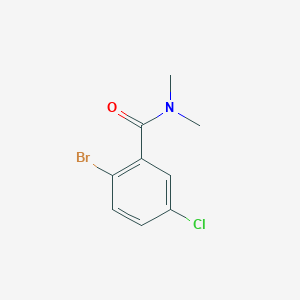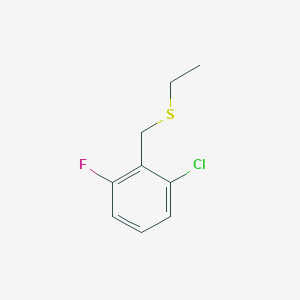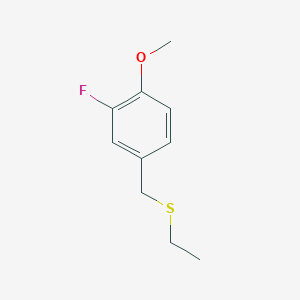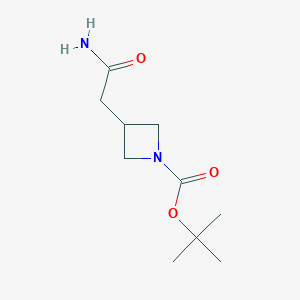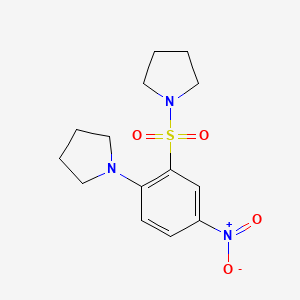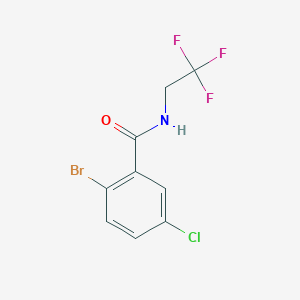
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6BrClF3NO. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs . It is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to a benzamide core, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted benzamides.
科学的研究の応用
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with potential antiviral, anti-inflammatory, and anticancer properties.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Dyestuffs: Employed in the synthesis of dyes and pigments for various industrial applications.
作用機序
The mechanism by which 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoroethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold for drug design .
類似化合物との比較
Similar Compounds
2-Bromo-5-chloropyridine: Another halogenated aromatic compound used in similar applications.
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)benzamide: A positional isomer with similar chemical properties.
Uniqueness
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the trifluoroethyl group, makes it a versatile intermediate for synthesizing a wide range of compounds.
特性
IUPAC Name |
2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOLRDUIWYBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
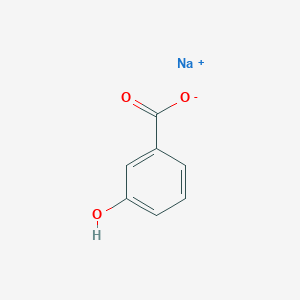
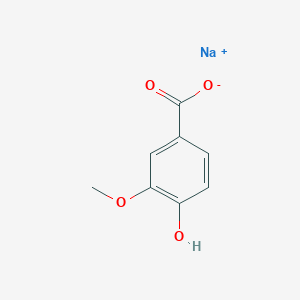
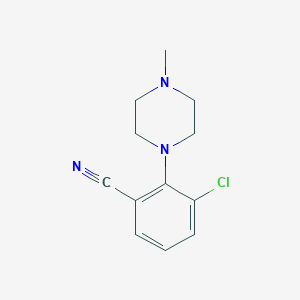
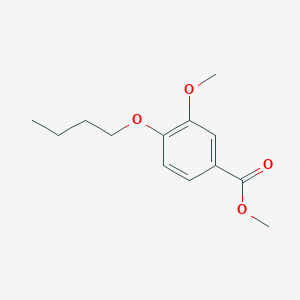
![N-Methyl-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7946794.png)
![2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7946798.png)
